molecular formula C11H6F3N B8003351 2-(3,4,5-Trifluorophenyl)pyridine

2-(3,4,5-Trifluorophenyl)pyridine

Cat. No.: B8003351
M. Wt: 209.17 g/mol
InChI Key: NYASZXLXZABCFM-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of three fluorine atoms on the phenyl ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trifluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the direct fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4,5-Trifluorophenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield partially or fully reduced products.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted phenylpyridines with various functional groups.

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,4,5-Trifluorophenyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The compound can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

  • 2-(4,5,6-Trifluorophenyl)pyridine
  • 2-(3,4,6-Trifluorophenyl)pyridine
  • 2-(2,3,5-Trifluorophenyl)pyridine

Comparison: 2-(3,4,5-Trifluorophenyl)pyridine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its electronic properties and reactivity. Compared to its analogs, this compound exhibits distinct photophysical properties and enhanced stability, making it particularly suitable for applications in materials science and medicinal chemistry .

Biological Activity

2-(3,4,5-Trifluorophenyl)pyridine is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of trifluoromethyl groups can significantly alter the physicochemical properties of organic molecules, enhancing their interaction with biological targets. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

This compound is characterized by the presence of a pyridine ring substituted with a trifluorophenyl group. Its chemical structure can be represented as follows:

C1C2C3C4C5C6C7\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that complexes derived from this compound showed enhanced activity against prostate cancer and leukemia cells. Specifically, the presence of trifluoromethyl groups was correlated with increased cytotoxic effects. For instance, one complex showed a maximum inhibition of 94% on PC-3 cells with an EC50 value of 2.5 µM .

The mechanism underlying the cytotoxic effects of this compound appears to involve the induction of apoptosis through caspase activation. In particular, it was observed that certain complexes led to significant activation of caspase-3 in PC-3 cells at concentrations as low as 5 µM. This suggests a mechanism similar to cisplatin, where cell death is mediated by apoptosis rather than necrosis .

Study on Fluorinated Ligands

A comprehensive study investigated the role of fluorinated ligands in enhancing the biological properties of metallodrugs. The findings revealed that fluorination improved cellular uptake and cytotoxicity in various cancer cell lines. Notably, the incorporation of trifluoromethyl groups into ligands resulted in better lipophilicity and selectivity towards cancer cells .

Antiproliferative Activity

In another study focusing on antiproliferative activity against breast, colon, and lung cancer cell lines, derivatives containing similar fluorinated structures were evaluated. The highest antiproliferative activity was noted for compounds featuring trifluoromethyl substitutions, indicating that such modifications could enhance therapeutic efficacy against multiple cancer types .

Data Table: Summary of Biological Activities

CompoundCell LineMaximum InhibitionEC50 (µM)Mechanism of Action
This compoundPC-3 (Prostate)94%2.5Apoptosis via caspase-3
Fluorinated DerivativeBreast CancerHighVariesAntiproliferative
Fluorinated DerivativeColon CancerModerateVariesAntiproliferative
Fluorinated DerivativeLung CancerModerateVariesAntiproliferative

Properties

IUPAC Name

2-(3,4,5-trifluorophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N/c12-8-5-7(6-9(13)11(8)14)10-3-1-2-4-15-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYASZXLXZABCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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